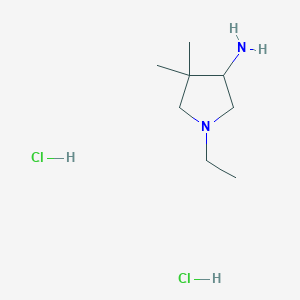

1-Ethyl-4,4-dimethylpyrrolidin-3-amine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

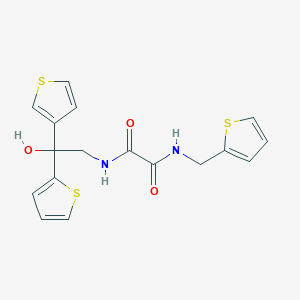

1-Ethyl-4,4-dimethylpyrrolidin-3-amine dihydrochloride, also known as EPH or Ethylphenidate, is a synthetic compound that belongs to the class of psychoactive substances. EPH is a structural analogue of methylphenidate, which is a widely used medication for treating attention deficit hyperactivity disorder (ADHD). EPH has been shown to have similar pharmacological properties to methylphenidate, including the ability to increase the levels of dopamine and norepinephrine in the brain. EPH has gained popularity as a research chemical due to its stimulant effects and potential therapeutic applications.

Scientific Research Applications

Intermediate in Antibiotic Synthesis :

- 1-Ethyl-4,4-dimethylpyrrolidin-3-amine dihydrochloride serves as a key intermediate in the synthesis of premafloxacin, a potential antibiotic for veterinary use. The process involves asymmetric Michael addition and stereoselective alkylation, highlighting its role in synthesizing complex molecules with specific stereochemistry (Fleck et al., 2003).

One-Pot Synthesis Component :

- The compound participates in a one-pot synthesis approach to create 1-alkyl- and 1-aryl-3,3-dimethylpyrrolidin-2-carbonitriles. This method emphasizes environmentally friendly chemistry, utilizing water as the reaction medium, reflecting its utility in green chemistry applications (D’hooghe et al., 2009).

Antioxidant Activity in Novel Compounds :

- The compound's derivatives have been implicated in exhibiting notable antioxidant activity. This was observed in pyrrolyl selenolopyridine compounds, suggesting its potential in developing therapeutic agents targeting oxidative stress-related pathologies (Zaki et al., 2017).

Precatalyst in Polymerization Reactions :

- It has been used in the formation of homobimetallic ruthenium pre-catalysts, showcasing dual catalytic activity for both ring-opening metathesis and atom-radical polymerizations. This underscores its role in advanced material synthesis and the potential in creating novel polymers (Gois et al., 2019).

Supramolecular Synthon in Crystal Engineering :

- Pyrrole-2-carboxylates, related to the compound , have been used to create robust supramolecular synthons, integral in crystal engineering. These compounds demonstrate the potential of 1-Ethyl-4,4-dimethylpyrrolidin-3-amine dihydrochloride in forming novel, stable crystal structures, facilitating advancements in material sciences (Yin & Li, 2006).

properties

IUPAC Name |

1-ethyl-4,4-dimethylpyrrolidin-3-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2.2ClH/c1-4-10-5-7(9)8(2,3)6-10;;/h7H,4-6,9H2,1-3H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMGASJIUTCJOFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC(C(C1)(C)C)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethyl-4,4-dimethylpyrrolidin-3-amine dihydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[5-(2,4-dichlorophenyl)-2-furyl]methyl}-1(2H)-phthalazinone](/img/structure/B2576642.png)

![N-[(1S)-2-(dimethylamino)-1-phenylethyl]-6,6-dimethyl-3-[[4-(propanoylamino)benzoyl]amino]-1,2,3,3a,4,6a-hexahydropyrrolo[3,4-c]pyrazole-5-carboxamide](/img/structure/B2576643.png)

![2-[(2-Chloro-4-methylphenyl)amino]cyclobutan-1-ol](/img/structure/B2576646.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-1-phenylmethanesulfonamide](/img/structure/B2576648.png)

![3-(3,3-dimethyl-2-oxobutyl)-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2576652.png)

![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2,4-dimethoxybenzamide](/img/structure/B2576660.png)